1-(3-Chloropropyl)cyclopent-1-ene
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Overview
Description
1-(3-Chloropropyl)cyclopent-1-ene is an organic compound with the molecular formula C8H13Cl It is a cyclopentene derivative where a chloropropyl group is attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)cyclopent-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)cyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopentyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 1-(3-Hydroxypropyl)cyclopent-1-ene.
Oxidation: this compound oxide.
Reduction: 1-(3-Chloropropyl)cyclopentane.
Scientific Research Applications
1-(3-Chloropropyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)cyclopent-1-ene involves its interaction with various molecular targets. The chloropropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis. The cyclopentene ring can also participate in cycloaddition reactions, further expanding its utility in chemical transformations.
Comparison with Similar Compounds
1-(3-Bromopropyl)cyclopent-1-ene: Similar structure but with a bromine atom instead of chlorine.
1-(3-Chloropropyl)cyclohex-1-ene: Similar structure but with a cyclohexene ring instead of cyclopentene.
1-(3-Chloropropyl)cyclopentane: Similar structure but with a saturated cyclopentane ring.
Uniqueness: 1-(3-Chloropropyl)cyclopent-1-ene is unique due to its specific reactivity profile, which is influenced by the presence of both the chloropropyl group and the cyclopentene ring. This combination allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C8H13Cl |
---|---|
Molecular Weight |
144.64 g/mol |
IUPAC Name |
1-(3-chloropropyl)cyclopentene |
InChI |
InChI=1S/C8H13Cl/c9-7-3-6-8-4-1-2-5-8/h4H,1-3,5-7H2 |
InChI Key |
RZZKPMQHHBPGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CCCCl |
Origin of Product |
United States |
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